2-(tert-Butylsulfonyl)-6-tosyl-2,6-diazaspiro[3.3]heptane-1-carboxylic acid
Overview
Description
2-(tert-Butylsulfonyl)-6-tosyl-2,6-diazaspiro[3.3]heptane-1-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique configuration, which includes both tert-butylsulfonyl and tosyl groups attached to a diazaspiro scaffold. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butylsulfonyl)-6-tosyl-2,6-diazaspiro[3.3]heptane-1-carboxylic acid typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through ring-closing reactions of corresponding 1,3-bis-electrophiles with 1,1-bis-nucleophiles
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butylsulfonyl)-6-tosyl-2,6-diazaspiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides under appropriate conditions.
Substitution: Nucleophilic substitution reactions can replace the tosyl group with other nucleophiles, resulting in diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
2-(tert-Butylsulfonyl)-6-tosyl-2,6-diazaspiro[3.3]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for developing new biochemical probes.
Medicine: Research into its biological activity could lead to the discovery of new therapeutic agents.
Industry: Its derivatives may find use in materials science and catalysis
Mechanism of Action
The mechanism by which 2-(tert-Butylsulfonyl)-6-tosyl-2,6-diazaspiro[3.3]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The spirocyclic structure provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl and tosyl groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
2-azaspiro[3.3]heptane-6-carboxylic acid: Shares the spirocyclic core but lacks the tert-butylsulfonyl and tosyl groups.
Spiro[3.3]heptane-2,6-dicarboxylic acid: Another spirocyclic compound with different functional groups
Uniqueness: 2-(tert-Butylsulfonyl)-6-tosyl-2,6-diazaspiro[3.3]heptane-1-carboxylic acid is unique due to its combination of tert-butylsulfonyl and tosyl groups on a spirocyclic scaffold. This configuration imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-tert-butylsulfonyl-6-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S2/c1-12-5-7-13(8-6-12)26(22,23)18-9-17(10-18)11-19(14(17)15(20)21)27(24,25)16(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSAPLMMQZDPRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3C(=O)O)S(=O)(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109635 | |
Record name | 2,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 2-[(1,1-dimethylethyl)sulfonyl]-6-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201109635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349199-58-1 | |
Record name | 2,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 2-[(1,1-dimethylethyl)sulfonyl]-6-[(4-methylphenyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349199-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 2-[(1,1-dimethylethyl)sulfonyl]-6-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201109635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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